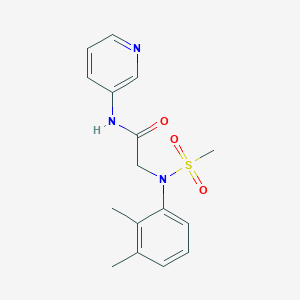

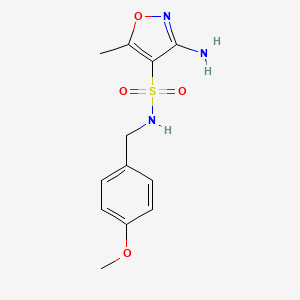

![molecular formula C15H15N3OS3 B5557610 N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)

N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiazole derivatives, including N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide, often involves strategies that utilize the reactivity of thiazole and thiophene moieties. One approach for synthesizing similar compounds involves the chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent, leading to the introduction of various functional groups into the thiazole core (Kumar, Parameshwarappa, & Ila, 2013).

Molecular Structure Analysis

The structural analysis of thiazole derivatives reveals the importance of non-covalent interactions in determining their molecular conformation and properties. For instance, N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, highlighting the role of methyl functionality and S⋯O interaction in the formation of stable molecular assemblies (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, exploiting the reactivity of the thiazole ring. For example, the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides under base-induced conditions leads to the regioselective synthesis of disubstituted thiazoles, showcasing the versatility of thiazole compounds in synthetic chemistry (Singh, Santhosh, Swaroop, & Sadashiva, 2022).

Scientific Research Applications

Synthetic Utilities of Thiazole Derivatives

Antithyroid Medications and Hepatotoxicity Thiazole derivatives such as propylthiouracil and methimazole have been explored for their antithyroid properties, though concerns regarding hepatotoxicity have been raised. Propylthiouracil, in particular, has shown severe hepatic failure, especially in children, and its use is recommended with caution (Akmal & Kung, 2014).

Antioxidant and Anti-inflammatory Agents Benzofused thiazole analogues have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Compounds exhibited potential against reactive species and showed promising anti-inflammatory activity, suggesting thiazole derivatives as templates for new therapeutic agents (Raut et al., 2020).

Oxadiazole Containing Compounds The oxadiazole core, particularly 1,3,4-oxadiazoles, has been noted for various pharmacological activities, including antimicrobial, analgesic, and antitumor properties. These findings highlight the significance of heterocyclic compounds in drug development and the potential for structural modification to enhance therapeutic efficacy (Rana et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS3/c1-10-8-21-13(17-10)5-2-6-16-14(19)11-9-22-15(18-11)12-4-3-7-20-12/h3-4,7-9H,2,5-6H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIJMZCEFWXFKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CCCNC(=O)C2=CSC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate](/img/structure/B5557527.png)

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

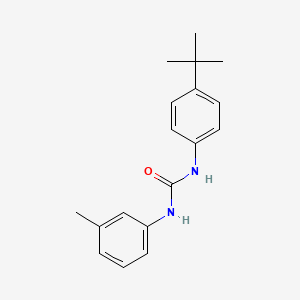

![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)

![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)

![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5557620.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B5557627.png)

![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol](/img/structure/B5557630.png)